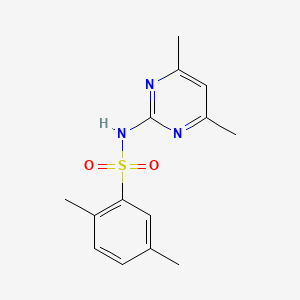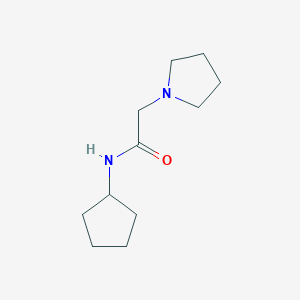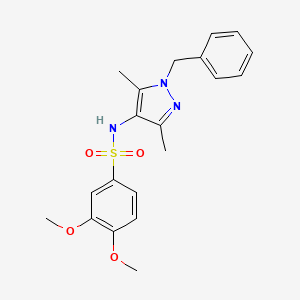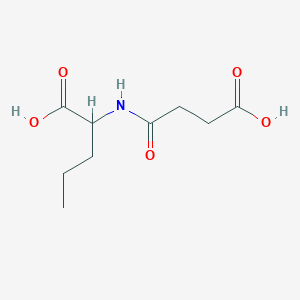
N-(4,6-dimethylpyrimidin-2-yl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethylpyrimidin-2-yl)-2,5-dimethylbenzenesulfonamide, also known as “Compound X,” is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Compound X involves the inhibition of carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. By inhibiting this enzyme, Compound X disrupts the acid-base balance, leading to the accumulation of acidic metabolites and ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit several biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Compound X is its potent inhibitory activity against carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the research on Compound X, including the investigation of its potential as a drug candidate for the treatment of various types of cancer, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields such as materials science and catalysis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify any potential side effects or toxicity issues.
In conclusion, Compound X is a promising chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against carbonic anhydrase makes it a valuable tool for studying the role of this enzyme in various physiological processes, and its anticancer properties make it a potential drug candidate for the treatment of various types of cancer. However, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
Métodos De Síntesis
The synthesis of Compound X involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, which is involved in various physiological processes such as respiration, acid-base balance, and ion transport. This compound has also been shown to have anticancer properties and has been investigated as a potential drug candidate for the treatment of various types of cancer.
Propiedades
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-5-6-10(2)13(7-9)20(18,19)17-14-15-11(3)8-12(4)16-14/h5-8H,1-4H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFCSJDKVOGQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-2,5-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)

![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)





![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)

![5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7518102.png)
